

A Comparative Analysis of NLRP3 Inflammasome Inhibitors: SLC3037 and MCC950

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SLC3037
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The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18, as well as a form of inflammatory cell death known as pyroptosis. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparative analysis of two prominent NLRP3 inhibitors, **SLC3037** and MCC950, summarizing their mechanisms of action, potency, selectivity, and available preclinical data.

At a Glance: Key Differences

Feature	SLC3037	MCC950
Primary Target	NEK7-NLRP3 Interaction	NLRP3 NACHT Domain (ATPase)
Mechanism of Action	Blocks the interaction between NEK7 and NLRP3, preventing inflammasome assembly.	Directly binds to the Walker B motif of the NLRP3 NACHT domain, inhibiting ATP hydrolysis and locking NLRP3 in an inactive conformation.[1]
Reported Potency	IC50 of 2.85 μ M for NEK7 kinase activity. Inhibits IL-1 β release in the micromolar range in BMDMs.	IC50 of \sim 7.5 nM for IL-1 β release in mouse BMDMs and \sim 8.1 nM in human monocyte-derived macrophages.[1][2]
Selectivity	Specific for NLRP3 inflammasome; does not inhibit AIM2 or NLRC4 inflammasomes.[3]	Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[4]
Known Off-Targets	No significant off-target effects or organ toxicity reported in preclinical studies.[5]	Can inhibit Carbonic Anhydrase 2 (CA2) at higher concentrations.[6]

Mechanism of Action: Two Distinct Approaches to NLRP3 Inhibition

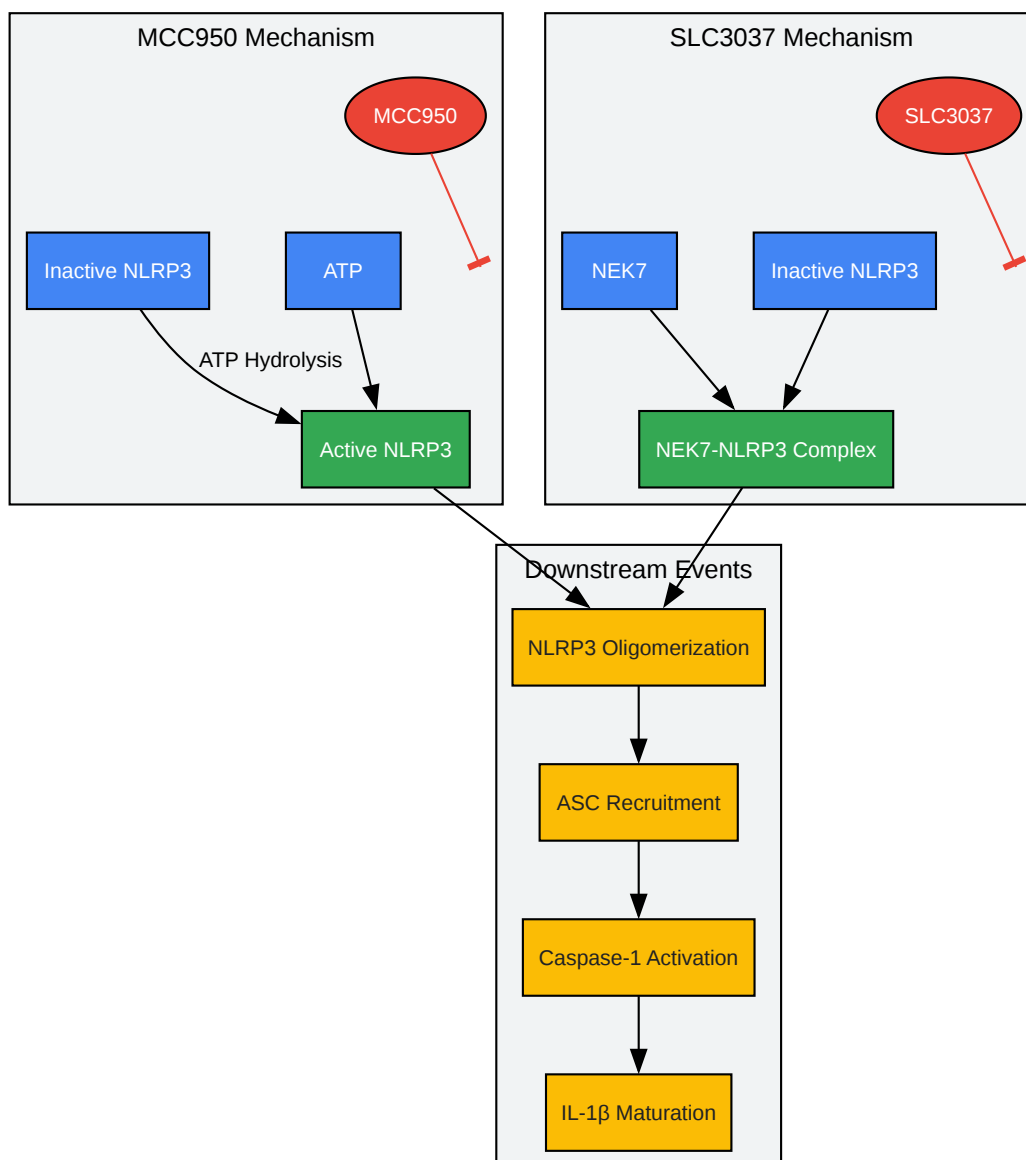
Both **SLC3037** and MCC950 effectively inhibit the activation of the NLRP3 inflammasome, but they achieve this through different molecular mechanisms.

SLC3037 targets a critical protein-protein interaction required for NLRP3 activation. The NIMA-related kinase 7 (NEK7) has been identified as an essential binding partner for NLRP3, and this interaction is a prerequisite for the assembly of a functional inflammasome complex.

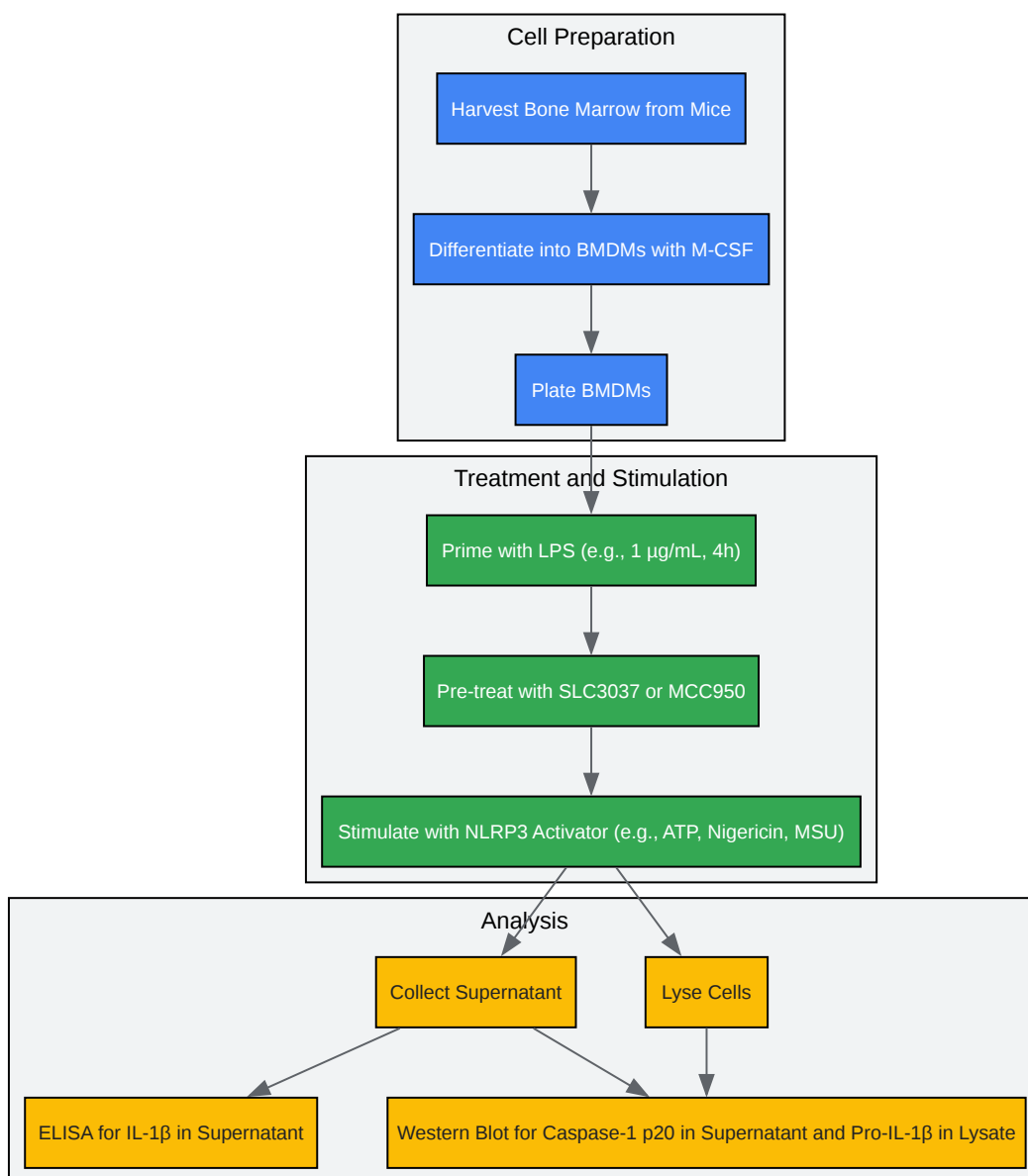
SLC3037 acts by directly blocking the binding of NEK7 to NLRP3, thereby preventing the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC.[3][5][7] This ultimately halts the activation of caspase-1 and the maturation of IL-1 β and IL-18.

MCC950, on the other hand, is a direct inhibitor of the NLRP3 protein itself. It specifically binds to the Walker B motif within the central NACHT domain of NLRP3.^[1] This domain possesses ATPase activity, which is crucial for the conformational changes that lead to NLRP3 activation. By binding to this motif, MCC950 interferes with ATP hydrolysis, effectively locking the NLRP3 protein in an inactive, closed conformation.^[1] This prevents its oligomerization and subsequent downstream signaling.

Signaling Pathways of NLRP3 Inhibition



In Vitro NLRP3 Inhibition Assay Workflow

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- To cite this document: BenchChem. [A Comparative Analysis of NLRP3 Inflammasome Inhibitors: SLC3037 and MCC950]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367282#comparative-analysis-of-slc3037-and-mcc950]

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